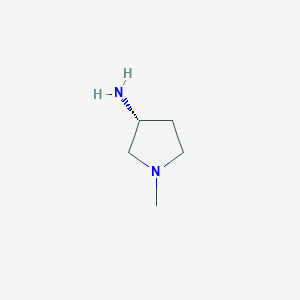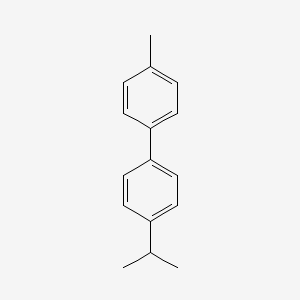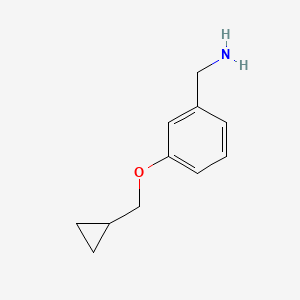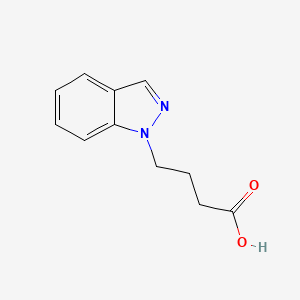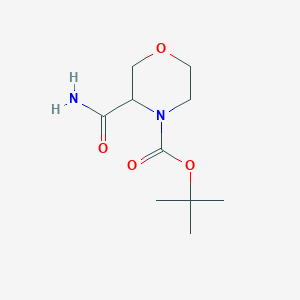
tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl carboxylate derivatives involves various strategies, including kinetic resolution , activation of carboxylic acids , and intramolecular lactonization . For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates were resolved using lithium amides to afford cispentacin and transpentacin derivatives with high enantiomeric excess . Similarly, tert-butyl carbonates were used to activate carboxylic acids for the formation of amides or peptides . The synthesis of cyclic amino acid esters from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction was also reported .
Molecular Structure Analysis
The molecular structures of tert-butyl carboxylate derivatives have been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . Similarly, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via X-ray diffraction analysis .
Chemical Reactions Analysis
The tert-butyl carboxylate derivatives participate in various chemical reactions, including the formation of complexes with metal ions , gas-liquid chromatography and mass spectral analysis as silylated derivatives , and the Mitsunobu reaction . For instance, p-tert-Butylcalix arene hexaacetic acid showed strong binding affinity towards Pb(II) and Sr(II) ions . The Mitsunobu reaction was used to synthesize tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives have been characterized through various analytical techniques. Gas-liquid chromatography was used to separate and quantify carboxylates as their tert-butyldimethylsilylated derivatives . The antibacterial and anthelmintic activities of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives were evaluated, with some compounds showing significant activity . Thermal, X-ray, and DFT analyses were performed to understand the stability and intramolecular interactions of these compounds .
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Summary of the Application : “tert-Butyl 3-carbamoylmorpholine-4-carboxylate” is a chemical compound used in organic synthesis . It’s often used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the context of the synthesis. Typically, this compound would be used in a reaction with other organic molecules to form a more complex structure .
- Results or Outcomes : The outcomes of these reactions can also vary greatly, but the use of “tert-Butyl 3-carbamoylmorpholine-4-carboxylate” as a building block can help to increase the efficiency and selectivity of the synthesis .
Application in the Synthesis of Biologically Active Compounds
- Summary of the Application : A related compound, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .
- Results or Outcomes : The target compound was synthesized with a good yield and selectivity .
Application in Material Science
- Summary of the Application : This compound could potentially be used in the development of new materials . The specific applications would depend on the properties of the material and the needs of the project .
- Methods of Application : The compound could be incorporated into a material during the synthesis process, potentially altering the properties of the final product .
- Results or Outcomes : The outcomes would vary depending on the specific project and the properties of the material .
Application in Chromatography
- Summary of the Application : “tert-Butyl 3-carbamoylmorpholine-4-carboxylate” could potentially be used in chromatography, a method used to separate mixtures .
- Methods of Application : The compound could be used as a stationary phase in chromatography, affecting the separation of different components in a mixture .
- Results or Outcomes : The use of this compound in chromatography could potentially improve the efficiency and selectivity of the separation process .
Application in Chemical Transformations
- Summary of the Application : The tert-butyl group is known for its unique reactivity pattern, which is often utilized in chemical transformations .
- Methods of Application : The tert-butyl group can be used in various chemical transformations, depending on the specific requirements of the reaction .
- Results or Outcomes : The use of the tert-butyl group can lead to a variety of outcomes, depending on the nature of the reaction .
Application in Biocatalytic Processes
- Summary of the Application : The tert-butyl group has potential applications in biocatalytic processes .
- Methods of Application : The tert-butyl group can be incorporated into biocatalytic processes, potentially enhancing the efficiency and selectivity of these processes .
- Results or Outcomes : The outcomes of these processes can vary, but the use of the tert-butyl group can potentially improve the efficiency and selectivity of biocatalytic processes .
Eigenschaften
IUPAC Name |
tert-butyl 3-carbamoylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDFBQXRVZTTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610736 | |
| Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |
CAS RN |
518047-39-7 | |
| Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



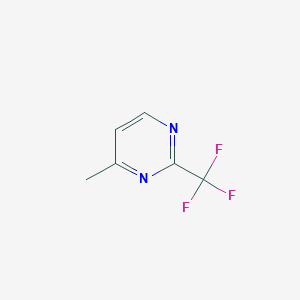
![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)


